molecular formula C8H6BrClO2 B067309 Methyl 4-bromo-2-chlorobenzoate CAS No. 185312-82-7

Methyl 4-bromo-2-chlorobenzoate

Cat. No. B067309
M. Wt: 249.49 g/mol
InChI Key: JSNXIWYWUKTWAX-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-chlorobenzoate is a chemical compound involved in various synthetic and structural studies. Its importance lies in its role as a building block for complex molecules in chemical synthesis and its unique structural properties.

Synthesis Analysis

The synthesis of related compounds often involves multistep processes. For example, the synthesis of 4-Bromo-2-chlorotoluene, a similar compound, was achieved by reducing 4-bromo-2-nitrotoluene to 5-bromo-2-methylaniline, followed by diazotization and the Sandmeyer reaction, yielding a 68% overall yield (Xue Xu, 2006). Similarly, the synthesis of Methyl 2-Bromo-6-chlorobenzoate involved esterification of the parent acid produced through an o-lithiation/carboxylation approach, highlighting the importance of vigilant temperature control in these synthesis processes (M. Hickey et al., 2005).

Molecular Structure Analysis

The molecular structure of related chlorobenzoate compounds has been extensively studied. For instance, Methyl 3-chlorobenzoate was analyzed using gas electron diffraction and ab initio calculations, revealing its conformational equilibrium and detailed structural parameters (H. Takashima et al., 1999).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, demonstrating significant reactivity due to their functional groups. For example, Schiff base compounds synthesized from bromo-chloro-substituted phenols showed important chemical properties in terms of hydrogen bond interactions and three-dimensional network building (B. K. Kırca et al., 2021).

Physical Properties Analysis

The physical properties of chlorobenzoates and related compounds, such as melting and boiling points, solubility, and crystalline structure, are crucial for their applications in synthesis and material science. For example, the study of 4-Bromo-3-methylanilinium perchlorate 18-crown-6 clathrate revealed insights into its supramolecular structure and hydrogen bonding patterns (Qiang Xu & Min-Min Zhao, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior of methyl 4-bromo-2-chlorobenzoate and similar compounds, are significant for their use in organic synthesis. The study of various chlorinated thiophenes, for instance, provided valuable insights into their preparation, reactions, and tautomeric properties, which are relevant for understanding the chemical behavior of methyl 4-bromo-2-chlorobenzoate (J. Skramstad et al., 2000).

Scientific Research Applications

  • Environmental Biodegradation :

    • Alcaligenes denitrificans NTB-1 has been shown to metabolize 4-bromo- and 4-iodobenzoate, similar to 4-chlorobenzoate, through hydrolytic dehalogenation, yielding 4-hydroxybenzoate. This demonstrates potential environmental biodegradation applications of halogenated benzoates including Methyl 4-bromo-2-chlorobenzoate (van den Tweel, Kok, & de Bont, 1987).
  • Chemical Synthesis and Process Development :

    • A scalable process for the synthesis of Methyl 2-Bromo-6-chlorobenzoate has been developed, indicating the industrial applicability of similar compounds (Hickey et al., 2005).
  • Reactivity and Selectivity Studies :

    • Studies on the reactivity of methyl chlorobenzoate analogues with trimethylstannyl anions have provided insights into the regioselectivity and reaction mechanisms, which are crucial for understanding the chemical behavior of Methyl 4-bromo-2-chlorobenzoate (Montañez, Uranga, & Santiago, 2010).
  • Pharmaceutical Intermediate Synthesis :

    • The synthesis of intermediates for pharmaceutical applications, such as the enterokinetic agent R108512, involves steps that could be analogous to those used in handling Methyl 4-bromo-2-chlorobenzoate (Willemsens et al., 2004).
  • Structural and Conformational Analysis :

    • Studies on the structural and conformational aspects of methyl chlorobenzoates, including Methyl 3-chlorobenzoate, can provide valuable insights for the understanding of Methyl 4-bromo-2-chlorobenzoate's physical and chemical properties (Takashima et al., 1999).
  • Molecular Liquids and Solubility Studies :

    • Investigations into the solubility and thermodynamics of chlorobenzoic acids in various solvents are relevant to the practical applications of Methyl 4-bromo-2-chlorobenzoate (Qian et al., 2019).
  • Environmental Microbial Transformation Studies :

    • Research on the microbial transformation rates of various chemicals, including methyl-3-chlorobenzoate, in different environments provides a basis for understanding the environmental fate of Methyl 4-bromo-2-chlorobenzoate (Newton, Gattie, & Lewis, 1990).

Safety And Hazards

Methyl 4-bromo-2-chlorobenzoate is classified as a warning hazard. It can cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. In case of contact with skin or eyes, it is advised to wash with plenty of water .

properties

IUPAC Name

methyl 4-bromo-2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-12-8(11)6-3-2-5(9)4-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNXIWYWUKTWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622124
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-2-chlorobenzoate

CAS RN

185312-82-7
Record name Methyl 4-bromo-2-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-Bromo-2-chlorobenzoate
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2-chlorobenzoic acid (5 g, 21.2 mmol) in 50 mL of methanol was added thionyl chloride (1.4 mL, 19.8 mmol) drop-wise. The reaction was heated to 60° C. After 3 hours the reaction was allowed to cool back to room temperature and concentrated down to give 4-bromo-2-chlorobenzoic acid methyl ester as an orange liquid. Amount obtained: 4.65 g (95%). LCMS (M/Z): 249 (M+H). 1H NMR (Chloroform-d) δ: 3.92 (s, 3 H) 7.45 (dd, J=8.4, 2.0 Hz, 1 H) 7.63 (d, J=2.0 Hz, 1 H) 7.72 (d, J=8.4 Hz, 1 H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Bromo-2-chlorobenzoic acid (COMBI-BLOCK; CA-4187; 1 000 mg; 4.25 mmol; 1 eq.) was dissolved in MeOH (20 mL). The resulting solution was cooled down to 0° C. and thionyl chloride (1.23 mL; 16.99 mmol; 4 eq.) was added dropwise. After addition, the reaction mixture was stirred at RT. As the reaction was complete, solvents were evaporated. The crude mixture was dissolved in EtOAc and washed with NaHCO3 sat. and NaCl sat. solutions. The organic phase was dried over MgSO4, filtrated and evaporated to give the title compound (871 mg, 82%). 1H NMR (CDCl3, 300 MHz) δ 7.72 (d, J=8.3 Hz, 1H), 7.64 (d, J=1.9 Hz, 1H), 7.46 (dd, J=8.5, 1.9 Hz, 1H), 3.93 (s, 3H). HPLC (Method A) Rt 4.22 min (Purity: 98.5%).
Quantity
4.25 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
1.23 mL
Type
reactant
Reaction Step Two
Yield
82%

Synthesis routes and methods III

Procedure details

To a mixture of 4-bromo-2-chlorobenzoic acid (6.11 g, 25.94 mmol) in methanol (60 mL) cooled to 0° C. was added SOCl2 (6.17 g, 51.89 mmol) drop wise. The reaction mixture was stirred at 0° C. for 15 min then at 70° C. for 3 h. It was then cooled to room temperature and removed the solvent. The residue was purified by flash column chromatograph to give 5.52 g of the title compound (85%). 1H NMR (400 MHz, CDCl3): δ 3.92 (3H, s), 7.45 (1H, dd, J=2.0 Hz, 8.4 Hz), 7.63 (1H, d, J=2.0 Hz), 7.71 (1H, d, J=8.4 Hz).
Quantity
6.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
6.17 g
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods IV

Procedure details

To a methanol solution (25 ml) of 4-bromo-2-chlorobenzoic acid (5.0 g) was added hydrochloric acid/a 1,4-dioxane solution (4 N, 25 ml), followed by heating at reflux for 90 minutes. The reaction solution was brought back to room temperature, and concentrated under reduced pressure. Dichloromethane and a saturated aqueous sodium hydrogen carbonate solution were added to the residue, and the solution was separated. The organic layer was washed with saturated sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 4-bromo-2-chlorobenzoate (5.3 g).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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